

3-Bromoimidazo[1,2-a]pyrimidine chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromoimidazo[1,2-a]pyrimidine

Cat. No.: B1272073

[Get Quote](#)

An In-depth Technical Guide to 3-Bromoimidazo[1,2-a]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical structure, properties, synthesis, and potential biological activities of **3-Bromoimidazo[1,2-a]pyrimidine**. This heterocyclic scaffold is a key building block in medicinal chemistry, recognized for its role in the development of novel therapeutic agents.

Core Chemical Structure and Properties

3-Bromoimidazo[1,2-a]pyrimidine is a fused heterocyclic system consisting of an imidazole ring fused to a pyrimidine ring, with a bromine atom substituted at the 3-position. This substitution is critical for its utility as an intermediate, allowing for further functionalization through various cross-coupling reactions.

Chemical Identity

The fundamental identifiers and descriptors for **3-Bromoimidazo[1,2-a]pyrimidine** are summarized below.

Identifier	Value	Reference
IUPAC Name	3-bromoimidazo[1,2-a]pyrimidine	[1]
CAS Number	6840-45-5	[1] [2] [3]
Molecular Formula	C ₆ H ₄ BrN ₃	[1] [2] [3]
Molecular Weight	198.02 g/mol	[1] [2] [3]
Canonical SMILES	C1=CN2C(=CN=C2N=C1)Br	[1]
InChI	InChI=1S/C6H4BrN3/c7-5-4-9-6-8-2-1-3-10(5)6/h1-4H	[1] [3]
InChIKey	GNHZXUKWLSWKHB-UHFFFAOYSA-N	[1] [3]

Physicochemical Properties

The known and predicted physicochemical properties are crucial for handling, formulation, and experimental design.

Property	Value	Reference
Appearance	Yellowish to light brown solid/crystal	[2]
Solubility	Sparingly soluble in water	[2]
pKa (Predicted)	2.55 ± 0.30	[2]
XLogP3-AA	2.1	[1] [2]
Topological Polar Surface Area	30.2 Å ²	[1] [2]
Hydrogen Bond Acceptor Count	2	[2]
Storage Conditions	2-8°C under inert gas (Nitrogen or Argon)	[2]

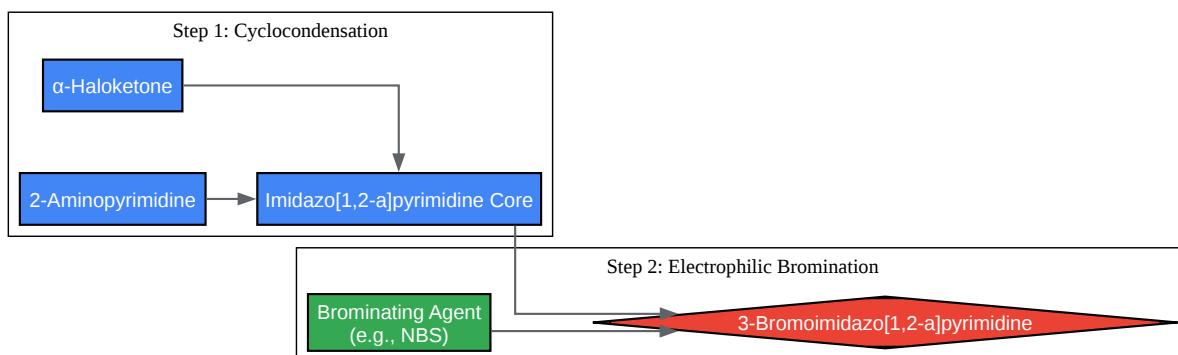
Synthesis and Reactivity

While **3-Bromoimidazo[1,2-a]pyrimidine** is commercially available, understanding its synthesis is vital for analog development. The primary route involves a two-step process: initial formation of the imidazo[1,2-a]pyrimidine core followed by regioselective bromination.

Experimental Protocol: Synthesis

Step 1: Synthesis of Imidazo[1,2-a]pyrimidine via Cyclocondensation

This procedure is adapted from established methods for the synthesis of the core scaffold[1][4].


- **Reaction Setup:** In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) in a suitable solvent such as ethanol or acetone.
- **Reagent Addition:** Add an α -haloketone, such as 2-bromoacetaldehyde or a precursor thereof (1.1 eq), to the solution.
- **Reaction Conditions:** Stir the mixture at room temperature or under gentle reflux overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** Upon completion, the reaction mixture is cooled. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the imidazo[1,2-a]pyrimidine core.

Step 2: Electrophilic Bromination at the C3-Position

This protocol is based on methods for direct bromination of related imidazo-fused heterocycles[2][5].

- **Reaction Setup:** Dissolve the synthesized imidazo[1,2-a]pyrimidine (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
- **Brominating Agent:** Add a brominating agent such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.1 eq) portion-wise to the solution at 0°C.
- **Reaction Conditions:** Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the complete consumption of the starting material.

- Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford **3-Bromoimidazo[1,2-a]pyrimidine**.

[Click to download full resolution via product page](#)

Figure 1. Synthetic workflow for **3-Bromoimidazo[1,2-a]pyrimidine**.

Spectroscopic Characterization

Disclaimer: Specific, experimentally-derived spectroscopic data for the parent **3-Bromoimidazo[1,2-a]pyrimidine** molecule is not readily available in the cited public literature. The information below is based on data from closely related analogs and theoretical predictions. Commercial suppliers often do not provide analytical data for this specific compound.

Spectroscopy	Expected Features
¹ H NMR	Signals corresponding to the three protons on the pyrimidine ring and one proton on the imidazole ring. Chemical shifts would be expected in the aromatic region (δ 7.0-9.0 ppm).
¹³ C NMR	Six distinct signals for the carbon atoms of the fused ring system. The carbon atom attached to the bromine (C3) would be shifted upfield compared to its non-brominated counterpart.
Mass Spec (MS)	A molecular ion peak (M ⁺) and an M ⁺ ₂ peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. Expected m/z: ~197 and ~199.
Infrared (IR)	Characteristic peaks for C-H aromatic stretching (~3100-3000 cm ⁻¹), C=N and C=C stretching in the aromatic system (~1650-1450 cm ⁻¹), and C-Br stretching in the lower frequency region.

Biological Activity and Mechanism of Action

The imidazo[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Derivatives have demonstrated significant potential as antimicrobial and anticancer agents[6][7][8].

Anticancer and Kinase Inhibitory Activity

The primary mechanism through which many imidazo[1,2-a]pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases[9][10]. As bioisosteres of the adenine core of ATP, they can act as competitive inhibitors in the ATP-binding pocket of various kinases, disrupting downstream signaling pathways that control cell proliferation, survival, and apoptosis[11].

While specific IC₅₀ data for **3-Bromoimidazo[1,2-a]pyrimidine** is not available in the reviewed literature, related compounds show potent activity. For instance, certain imidazo[1,2-a]pyridine

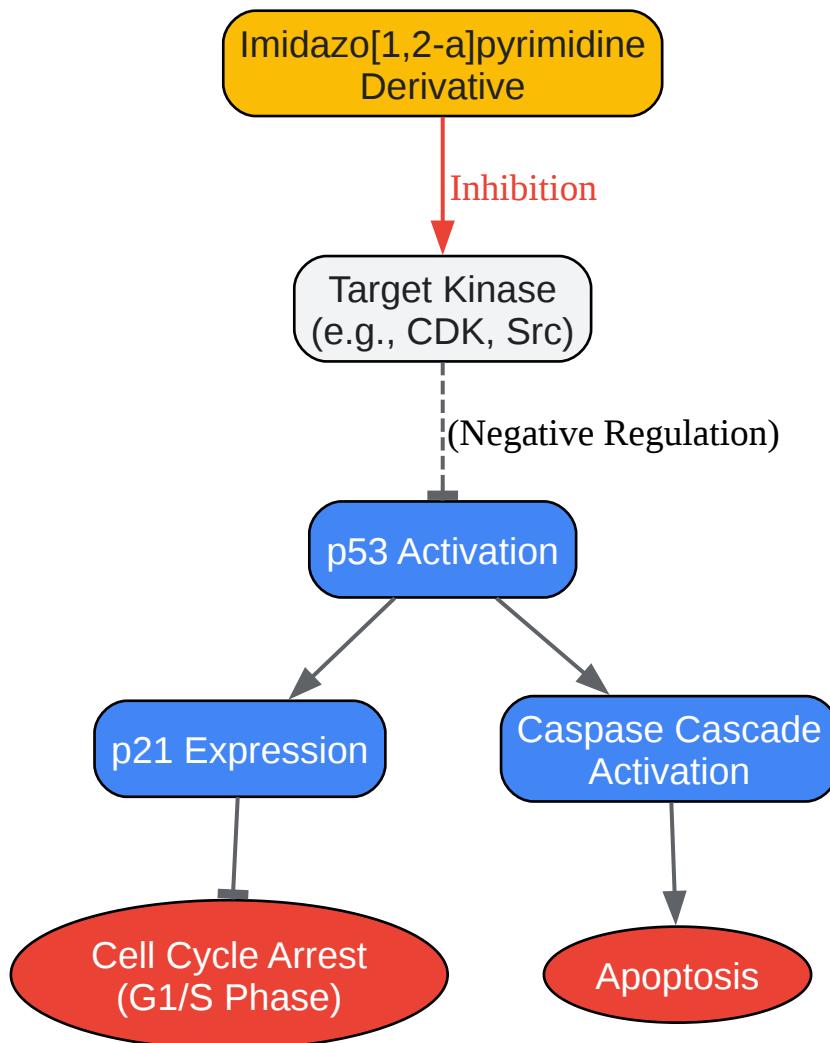

derivatives have shown potent cytotoxicity against various cancer cell lines, with some compounds exhibiting IC_{50} values in the low micromolar to nanomolar range[12][13].

Table of Anticancer Activity for Representative Imidazo-Fused Heterocycle Derivatives: Note: The following data is for derivatives and is presented to illustrate the potential of the scaffold, not for the title compound itself.

Derivative Class	Cell Line	IC_{50} (μM)	Reference
Imidazo[1,2-a]pyridine	HT-29 (Colon)	4.15 ± 2.93	[14]
Imidazo[1,2-a]pyridine	B16F10 (Melanoma)	21.75 ± 0.81	[14]
Imidazo[1,2-a]pyridine	HCC1937 (Breast)	45	[12]
Imidazo[1,2-a]pyrazine	Hep-2 (Larynx)	11	[15]
Imidazo[1,2-a]pyrazine	MCF-7 (Breast)	11	[15]

Postulated Signaling Pathway

Based on studies of related compounds, a plausible mechanism of action involves the induction of apoptosis through cell cycle regulation. Inhibition of key kinases can lead to the stabilization and activation of tumor suppressor proteins like p53. Activated p53 can then induce the expression of p21, leading to cell cycle arrest, and trigger the intrinsic or extrinsic apoptosis pathways through the activation of caspases[12].

[Click to download full resolution via product page](#)

Figure 2. Postulated signaling pathway for anticancer activity.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay

Given the role of this scaffold as a kinase inhibitor, a common and crucial experiment is the in vitro kinase inhibition assay. The following is a detailed protocol for a luminescence-based assay that quantifies kinase activity by measuring ATP consumption.

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of **3-Bromoimidazo[1,2-a]pyrimidine** or its derivatives against a specific protein kinase.

Principle: Kinase activity consumes ATP. The amount of remaining ATP is inversely proportional to kinase activity. A luminescent signal is generated from the remaining ATP using a luciferase/luciferin reaction. High luminescence indicates low kinase activity (inhibition).

Materials:

- Test Compound (**3-Bromoimidazo[1,2-a]pyrimidine derivative**)
- Recombinant Human Kinase (e.g., Src, EGFR, CDK2)
- Specific Peptide Substrate for the Kinase
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP Solution (optimized concentration, e.g., 10 µM)
- DMSO (for compound dilution)
- Luminescence-based ATP Detection Kit (e.g., Kinase-Glo®)
- White, opaque 384-well assay plates
- Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure:

- Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Perform a serial dilution (e.g., 10-point, 3-fold) in DMSO to create a concentration gradient. c. Prepare controls: a DMSO-only vehicle control (0% inhibition) and a known potent inhibitor for the target kinase (positive control).
- Assay Plate Preparation: a. Add 1 µL of each diluted compound concentration, vehicle control, and positive control to the appropriate wells of the 384-well plate.
- Kinase Reaction: a. Prepare a 2X kinase reaction master mix containing assay buffer, the target kinase, and its peptide substrate at 2X the final desired concentration. b. Prepare a 2X ATP solution in the assay buffer. c. To initiate the reaction, add 10 µL of the 2X kinase master mix to each well. d. Immediately add 10 µL of the 2X ATP solution to each well. The final

volume is 21 μ L. e. Prepare "no kinase" control wells by adding buffer instead of the kinase master mix. These will serve as the 100% inhibition control.

- Incubation: a. Mix the plate gently on a plate shaker for 1 minute. b. Incubate the plate at room temperature (or 30°C) for a pre-optimized time (e.g., 60 minutes) to allow the enzymatic reaction to proceed in the linear range.
- Signal Detection: a. Add 20 μ L of the ATP detection reagent (e.g., Kinase-Glo®) to all wells to stop the kinase reaction and initiate the luminescent signal. b. Mix the plate on a shaker for 2 minutes. c. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: a. Measure the luminescence intensity of each well using a compatible plate reader.
- Data Analysis: a. Percent Inhibition Calculation: $\% \text{ Inhibition} = 100 * (\text{Lumi_no_kinase} - \text{Lumi_sample}) / (\text{Lumi_no_kinase} - \text{Lumi_vehicle})$ b. IC_{50} Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic dose-response curve to determine the IC_{50} value.

Conclusion

3-Bromoimidazo[1,2-a]pyrimidine is a valuable heterocyclic compound with a well-established role as a versatile building block in the synthesis of pharmacologically active molecules. Its fused ring system is a privileged scaffold for targeting protein kinases, and its derivatives have shown promise in the development of anticancer and antimicrobial agents. While detailed biological and spectroscopic data for the parent compound are sparse in the public domain, the extensive research on its derivatives underscores the importance of this chemical entity. Future work should focus on the detailed characterization of this core structure and the exploration of its specific biological targets to unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antibacterial Activity of Some Imidazo [1, 2- α]pyrimidine Derivatives [jstage.jst.go.jp]
- 7. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment [ouci.dntb.gov.ua]
- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. Synthesis and biological activities of 3-aminoimidazo[1,2- α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [3-Bromoimidazo[1,2-a]pyrimidine chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272073#3-bromoimidazo-1-2-a-pyrimidine-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com